Vegfr-2-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N6O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29) |
InChI Key |
WEBJLRYAYNCZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of VEGFR-2 Inhibitors: A Technical Guide
Disclaimer: No specific public data could be retrieved for a molecule designated "Vegfr-2-IN-12." This guide provides an in-depth overview of the established mechanism of action for the broader class of small-molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[1] Small-molecule VEGFR-2 inhibitors are typically designed to interfere with the receptor's kinase activity, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, survival, and vascular permeability.
These inhibitors primarily function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the VEGFR-2 kinase.[2] By occupying this site, they prevent the ATP-dependent autophosphorylation of the receptor, which is the critical first step in the signaling cascade initiated by the binding of its ligand, VEGF-A.
VEGFR-2 inhibitors can be broadly categorized based on their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase at the ATP-binding site.
-
Type II inhibitors target the inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.
-
Type III inhibitors are allosteric inhibitors that bind to a site distinct from the ATP pocket.
The inhibition of VEGFR-2 effectively halts the downstream signaling cascades, leading to a reduction in tumor angiogenesis and growth.
VEGFR-2 Signaling Pathways and Point of Inhibition
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways that collectively orchestrate the angiogenic process. Small-molecule inhibitors block this initial phosphorylation event.
Key signaling pathways downstream of VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[3]
-
The PI3K-Akt Pathway: This cascade is a major regulator of endothelial cell survival and permeability.[1][5]
-
The p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5]
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention by a generic VEGFR-2 inhibitor.
Quantitative Data: In Vitro Inhibitory Activity of Representative VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates a more potent inhibitor. The table below summarizes the IC50 values for several well-characterized, multi-targeted tyrosine kinase inhibitors against VEGFR-2.
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50, nM) |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[6] |
| Sunitinib | 80 | PDGFR-β (2), c-Kit, FLT3, RET |
| Axitinib | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFR-β (1.6), c-Kit (1.7)[6] |
| Ponatinib | 1.5 | Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4)[6] |
| Regorafenib | 4.2 | TIE2 (13), PDGFR-β (22), Kit (7), RET (1.5) |
Note: IC50 values can vary between different assay conditions and studies.
Experimental Protocols: In Vitro VEGFR-2 Kinase Inhibition Assay
A common method to determine the IC50 of a compound against VEGFR-2 is a biochemical kinase assay. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the VEGFR-2 enzyme.
Objective: To quantify the inhibitory potency of a test compound against recombinant human VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a short period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo™. This reagent lyses the cells and contains luciferase, which produces light in the presence of ATP.
-
Data Acquisition: Read the luminescence signal on a plate reader. The light signal is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for this in vitro kinase assay.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. selleckchem.com [selleckchem.com]
Vegfr-2-IN-12: A Technical Guide for Researchers
An In-depth Analysis of a Potent 2-Oxoquinoxalinyl-1,2,4-Triazole Based VEGFR-2 Inhibitor
This technical guide provides a comprehensive overview of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, also identified as compound 6g in its primary synthesis and evaluation publication, is a novel compound belonging to the 2-oxoquinoxalinyl-1,2,4-triazole class of molecules.[1][2] Its chemical identity and core physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(4-(2-ethoxy-2-oxoethyl)-5-(p-tolyl)-4H-1,2,4-triazol-3-ylthio)methyl)-1-(2-hydroxyethyl)quinoxalin-2(1H)-one | [2] |
| SMILES | O=C(OCC)CN1N=C(SCc2nc3ccccc3n(CCO)c2=O)C(c4ccc(C)cc4)=N1 | [2] |
| Molecular Formula | C22H24N6O3S | [1] |
| Molecular Weight | 452.53 g/mol | [1] |
| Calculated logP | 2.63 | [2] |
| Topological Polar Surface Area (TPSA) | 124 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Freely Rotatable Bonds | 7 | [2] |
Biological Activity
This compound has demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Furthermore, it exhibits significant anti-proliferative effects against human cancer cell lines.
| Assay | Value | Target/Cell Line | Source |
| VEGFR-2 Inhibition (IC50) | 0.037 µM | VEGFR-2 Kinase | [1][2] |
| Cell Growth Inhibition (GI50) | 1.6 µM | MCF-7 (Human Breast Adenocarcinoma) | [1][2] |
The inhibitory potency of this compound against VEGFR-2 is noteworthy, showing greater efficacy than the established multi-kinase inhibitor Sorafenib (IC50 = 0.045 µM) in the same study.[2]
Signaling Pathways and Mechanism of Action
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
This compound, as a potent inhibitor, is designed to bind to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways. Molecular docking studies suggest that this compound forms key hydrogen bond interactions with amino acid residues Cys919, Glu885, and Asp1046 in the VEGFR-2 kinase domain, similar to the binding mode of Sorafenib.[2]
The diagram above illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound. By preventing autophosphorylation, the inhibitor effectively halts the downstream signaling cascade that leads to angiogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (this compound) and reference compound (Sorafenib) dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining in each well using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Growth Inhibition Assay
This assay determines the cytotoxic or cytostatic effect of a compound on the proliferation of the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with various concentrations of this compound. Include vehicle control wells (DMSO only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add a viability reagent such as MTT to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (Growth Inhibition 50%) value, the concentration of the compound that causes a 50% reduction in cell growth, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a potent and promising inhibitor of VEGFR-2 with significant anti-proliferative activity against cancer cells. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers studying angiogenesis and developing novel anti-cancer therapeutics. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds.
References
In-depth Technical Guide: Discovery and Synthesis of a Potent VEGFR-2 Inhibitor
A comprehensive overview of a representative potent VEGFR-2 inhibitor, Apatinib, is provided below as a substitute for the requested "Vegfr-2-IN-12," for which no public data could be found.
Extensive searches of scientific literature, chemical databases, and clinical trial registries did not yield any information on a compound specifically designated "this compound." This suggests that the name may be an internal codename not yet publicly disclosed, a misnomer, or corresponds to a compound that has not been described in accessible literature.
In its place, this guide details the discovery, synthesis, and mechanism of action of Apatinib , a well-characterized and clinically relevant small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Apatinib is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2]
Quantitative Biological Data
Apatinib has demonstrated high potency against VEGFR-2 and selectivity over other kinases. The following table summarizes its inhibitory activity.
| Target | IC50 (nM) |
| VEGFR-2 | 1 |
| c-Ret | 13 |
| c-Kit | 429 |
| c-Src | 530 |
Table 1: In vitro kinase inhibitory activity of Apatinib. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data from Selleckchem.[3]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of Apatinib and a common assay for determining VEGFR-2 inhibition.
Synthesis of Apatinib (Rivoceranib)
The synthesis of Apatinib involves a multi-step chemical process. While the precise, industrial-scale synthesis is proprietary, a plausible synthetic route based on related quinazoline-based kinase inhibitors can be outlined. A common starting point is the appropriate substituted aniline, which undergoes a series of reactions to construct the quinazoline core, followed by the addition of the side chains.
A generalized synthetic workflow is as follows:
-
Cyclization: Reaction of an anthranilic acid derivative with formamide or a similar reagent to form the fundamental quinazoline ring structure.
-
Chlorination: Conversion of the hydroxyl group on the quinazoline ring to a chlorine atom, typically using a chlorinating agent like phosphoryl chloride (POCl₃), to create a reactive intermediate.
-
Nucleophilic Substitution: Reaction of the chlorinated quinazoline with the desired amine side chain. This step attaches the characteristic side chain of Apatinib.
-
Final Modification: Further chemical modifications to introduce the cyclopropyl group and other necessary functionalities to arrive at the final Apatinib molecule.
In Vitro VEGFR-2 Kinase Inhibition Assay
The potency of Apatinib against VEGFR-2 is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. A europium-labeled antibody that specifically recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated substrate are used. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur between the europium donor and the APC acceptor upon excitation. The resulting signal is proportional to the kinase activity.
-
Procedure:
-
The VEGFR-2 kinase enzyme is incubated with varying concentrations of the inhibitor (e.g., Apatinib) in a buffer solution.
-
ATP and the biotinylated substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin) are added.
-
After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
VEGFR-2 Signaling Pathway
The diagram below illustrates the central role of VEGFR-2 in mediating the downstream signaling cascade initiated by VEGF binding, which ultimately leads to angiogenesis. Apatinib acts by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways.
Caption: Apatinib inhibits VEGFR-2 autophosphorylation.
Experimental Workflow for VEGFR-2 Inhibition Assay
The following diagram outlines the key steps in a typical in vitro TR-FRET assay to determine the inhibitory activity of a compound against VEGFR-2.
Caption: Workflow for a TR-FRET based VEGFR-2 inhibition assay.
This guide provides a comprehensive technical overview of a representative VEGFR-2 inhibitor, Apatinib, including its biological activity, synthetic considerations, and relevant experimental workflows. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis inhibition.
References
Vegfr-2-IN-12: A Technical Guide to Target Binding, Selectivity, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates available data on its target binding profile, selectivity, and the methodologies used to characterize its activity. It is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug discovery.
Core Target Binding and Selectivity Profile
This compound is a small molecule inhibitor primarily targeting the kinase activity of VEGFR-2, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies.[1][2] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with available data also indicating activity against other related kinases.
The table below summarizes the known quantitative inhibitory data for this compound against a panel of selected kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 6 |
| VEGFR-1 | >1000 |
| FGFR-1 | 560 |
| FGFR-2 | >1000 |
| PDGFRβ | 410 |
Data presented is based on publicly available information. A comprehensive kinase panel screening would provide a more complete selectivity profile.
The VEGFR-2 Signaling Cascade
VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4][5] Key pathways activated include the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways.[4][6] this compound, by inhibiting the kinase activity of VEGFR-2, effectively blocks the initiation of these downstream signals.[7]
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 7. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vegfr-2-IN-12 in Angiogenesis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anti-cancer therapeutics. Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, facilitating tumor growth and metastasis. Vegfr-2-IN-12, a potent 2-oxoquinoxalinyl-1,2,4-triazole derivative, has emerged as a significant inhibitor of VEGFR-2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its role within the broader context of angiogenesis signaling pathways.
Introduction to VEGFR-2 and Angiogenesis
Angiogenesis is a complex physiological process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In cancer, tumor cells often secrete an excess of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that promote the hallmarks of angiogenesis, thereby supplying the tumor with essential nutrients and oxygen for its growth and dissemination.
This compound: A Potent VEGFR-2 Inhibitor
This compound (also referred to as compound 6g in the primary literature) is a small molecule inhibitor belonging to the 2-oxoquinoxalinyl-1,2,4-triazole class of compounds. It has demonstrated potent and selective inhibition of VEGFR-2 kinase activity.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
| Molecular Formula | C22H24N6O3S |
| Molecular Weight | 452.5 g/mol |
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its high potency against VEGFR-2 and its anti-proliferative effects on cancer cells.
| Assay | Metric | Value (µM) | Reference |
| VEGFR-2 Kinase Inhibition | IC50 | 0.037 | [1] |
| MCF-7 Cell Growth Inhibition | GI50 | 1.6 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively drive the angiogenic process. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents this initial autophosphorylation step, thereby abrogating all subsequent downstream signaling.
Key signaling pathways inhibited by the blockade of VEGFR-2 include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
-
PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and migration.
-
FAK/Src Pathway: This pathway is involved in endothelial cell migration and adhesion.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of VEGFR-2 inhibitors like this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of VEGFR-2 by measuring the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other test compounds) dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Add 10 µL of a mixture of VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell Growth Inhibition Assay (MTT Assay) on MCF-7 Cells
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the test compound dilutions or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.
Figure 3: Experimental workflow for the MTT cell growth inhibition assay.
In Vivo Tumor Xenograft Model for Angiogenesis Assessment
This model is used to evaluate the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line (e.g., a human cancer cell line that forms vascularized tumors)
-
Matrigel (optional, to support initial tumor growth)
-
This compound formulated for in vivo administration (e.g., in a solution or suspension)
-
Vehicle control for the drug formulation
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (if required for orthotopic models)
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining) and proliferation (e.g., using Ki-67 staining).
Figure 4: General workflow for an in vivo tumor xenograft model to assess anti-angiogenic activity.
Conclusion and Future Directions
This compound is a highly potent inhibitor of VEGFR-2, demonstrating significant anti-proliferative activity in vitro. Its mechanism of action, centered on the blockade of the primary signaling hub for angiogenesis, makes it a promising candidate for further preclinical and clinical development as an anti-cancer agent. Future studies should focus on elucidating its in vivo efficacy in various tumor models, understanding its pharmacokinetic and pharmacodynamic properties, and further investigating its effects on the intricate network of downstream signaling pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery to evaluate and characterize novel VEGFR-2 inhibitors.
References
Vegfr-2-IN-12: A Potent Kinase Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-12, also identified as compound 6g in scientific literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the 2-oxoquinoxalinyl-1,2,4-triazole class of compounds, it has demonstrated significant potential in the field of oncology by targeting a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, designed to support researchers and drug development professionals in their scientific endeavors.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound 6g |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
| CAS Number | Not available |
| Molecular Formula | C22H24N6O3S |
| Molecular Weight | 452.53 g/mol |
Quantitative Biological Data
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | This compound IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Reference |
| VEGFR-2 | 0.037 | 0.045 | [1][2] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | this compound GI₅₀ (µM) | Staurosporine GI₅₀ (µM) | Sorafenib GI₅₀ (µM) | Reference | | --- | --- | --- | --- | | MCF-7 (Human Breast Adenocarcinoma) | 1.6 | 8.39 | 11.20 |[1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the inhibition of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.
Molecular docking studies have elucidated the binding mode of this compound within the ATP-binding pocket of the VEGFR-2 kinase domain (PDB ID: 4ASD). The inhibitor forms critical hydrogen bond interactions with the amino acid residues Glu885 and Asp1046 in the hinge region, and with Cys919. This binding mode is analogous to that of the multi-kinase inhibitor sorafenib, effectively blocking the kinase activity of the receptor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. As information regarding a specific compound designated "Vegfr-2-IN-12" is not publicly available, this document utilizes a representative, fictional VEGFR-2 inhibitor, designated Z-1234 , to illustrate the experimental procedures and data presentation. The data for Z-1234 is based on publicly available information for potent and selective VEGFR-2 inhibitors.
Introduction
Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis, making it a prime target for anticancer therapies.[3][4][5] In vitro assays are fundamental for the initial characterization and validation of novel VEGFR-2 inhibitors. These assays determine the potency, selectivity, and cellular effects of candidate compounds, providing essential data for further drug development.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
Biochemical Assay Data
This table summarizes the inhibitory activity of our representative compound, Z-1234, and the well-known inhibitor Sorafenib against VEGFR-2 and other related kinases to assess selectivity.
| Compound | VEGFR-2 IC50 (nM) | FGFR1 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Z-1234 | 3.7 | 253 | >1000 | >1000 |
| Sorafenib | 3.12 | 15 | 20 | 2 |
Data is representative and compiled from published studies on various VEGFR-2 inhibitors for illustrative purposes.[3][6]
Cellular Assay Data
This table presents the anti-proliferative activity of Z-1234 and Sorafenib in different human cancer cell lines.
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Z-1234 | 11.3 | 19.4 | 10.61 |
| Sorafenib | 9.52 | 3.51 | 14.10 |
Data is representative and compiled from published studies on various VEGFR-2 inhibitors for illustrative purposes.[1][6]
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2]
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-12 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for normal physiological functions such as wound healing and embryonic development.[2][3] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis.[1][2]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which in turn promote endothelial cell proliferation, migration, and survival.[5] Given its central role in angiogenesis, VEGFR-2 has emerged as a critical target for anti-cancer drug development.
Vegfr-2-IN-12 is a potent and selective small molecule inhibitor of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling cascades, thereby inhibiting angiogenesis. These application notes provide detailed protocols for developing cell-based assays to evaluate the efficacy of this compound and other potential VEGFR-2 inhibitors. The described assays are designed to be robust, reproducible, and suitable for high-throughput screening.
Signaling Pathway
The binding of VEGF to VEGFR-2 activates multiple downstream signaling pathways that are crucial for angiogenesis. These pathways regulate endothelial cell proliferation, survival, migration, and permeability. The diagram below illustrates the major signaling cascades initiated by VEGFR-2 activation.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A reduction in cell viability upon treatment with the inhibitor is indicative of its cytotoxic or cytostatic effects.
Experimental Workflow
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Vegfr-2-IN-12 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy and other diseases characterized by abnormal blood vessel formation.[1][2] The proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is a fundamental in vitro model to assess the efficacy of potential angiogenesis inhibitors. Vegfr-2-IN-12 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting endothelial cell proliferation.[3] These application notes provide detailed protocols for evaluating the anti-proliferative effects of this compound on HUVECs using MTT and BrdU assays.
Mechanism of Action
VEGF-A, a potent mitogen for endothelial cells, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[4][5] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[4][5] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, preventing receptor autophosphorylation and subsequent activation of these downstream pathways. This blockade ultimately leads to the inhibition of HUVEC proliferation.
.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on HUVEC proliferation was evaluated using MTT and BrdU assays. The following tables summarize the quantitative data obtained.
Note: The following data is representative and may not reflect the exact values for this compound, as specific experimental data for this compound is not publicly available. The values are based on typical results for potent VEGFR-2 inhibitors.
Table 1: Inhibition of HUVEC Proliferation by this compound (MTT Assay)
| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 0.1 | 12.5 ± 2.1 |
| 1 | 35.8 ± 4.5 |
| 10 | 58.2 ± 3.7 |
| 100 | 85.1 ± 2.9 |
| 1000 | 96.4 ± 1.8 |
| IC₅₀ (nM) | ~15 |
Table 2: Inhibition of DNA Synthesis in HUVECs by this compound (BrdU Assay)
| This compound Concentration (nM) | % Inhibition of BrdU Incorporation (Mean ± SD) |
| 0.1 | 15.2 ± 3.3 |
| 1 | 40.1 ± 5.2 |
| 10 | 62.7 ± 4.1 |
| 100 | 88.9 ± 3.5 |
| 1000 | 97.8 ± 1.5 |
| IC₅₀ (nM) | ~12 |
Experimental Protocols
MTT Proliferation Assay
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
.
Caption: Workflow for the MTT-based HUVEC proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound
-
Recombinant Human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Culture HUVECs in EGM-2. Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: After cell attachment, gently aspirate the medium and replace it with 100 µL of basal medium containing 0.5% FBS. Incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in basal medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Stimulate the cells with a final concentration of 20 ng/mL of VEGF-A. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.
.
Caption: Workflow for the BrdU-based HUVEC proliferation assay.
Materials:
-
All materials listed for the MTT assay
-
BrdU Cell Proliferation ELISA Kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for an additional 2-4 hours at 37°C.[6]
-
Cell Fixation and DNA Denaturation: Aspirate the labeling medium and fix the cells. Denature the DNA according to the kit's protocol.
-
Antibody Incubation: Add the anti-BrdU-POD antibody conjugate to each well and incubate for 90 minutes at room temperature.
-
Washing: Wash the wells multiple times with the provided washing buffer.
-
Substrate Reaction: Add the substrate solution and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition as described for the MTT assay.
Conclusion
The provided protocols and application notes offer a comprehensive guide for assessing the anti-proliferative activity of this compound on HUVECs. Both the MTT and BrdU assays are robust methods for quantifying the inhibitory effects of this compound on endothelial cell growth. The representative data indicates that this compound is a potent inhibitor of HUVEC proliferation, consistent with its mechanism of action as a VEGFR-2 inhibitor. These assays are valuable tools for the preclinical evaluation of this compound and other potential anti-angiogenic agents.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-12 in Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic potential of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, it includes an overview of the VEGFR-2 signaling pathway and representative data presentation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis.[1][3][4] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation.[3][4][5]
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its downstream signaling and inhibiting angiogenesis.[6] The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic effects of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][9]
Key Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a complex signaling cascade that is crucial for angiogenesis. The diagram below illustrates the major pathways involved and the point of inhibition by this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of a Novel VEGFR-2 Inhibitor
Disclaimer: As of November 2025, publicly available data on the specific in vivo experimental design for "Vegfr-2-IN-12" is not available. Therefore, these application notes and protocols are provided as a generalized guide for a hypothetical novel small molecule VEGFR-2 inhibitor, hereafter referred to as Hypothetical VEGFR-2 Inhibitor (HVI) . Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and toxicity profile of the actual compound being investigated.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer, where it promotes tumor growth and metastasis by supplying tumors with nutrients and oxygen.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a promising class of anti-cancer therapeutics.[2][3] These application notes provide a framework for the in vivo evaluation of HVI, a novel VEGFR-2 inhibitor, in preclinical cancer models.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[5] HVI is hypothesized to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.[6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of HVI.
In Vivo Experimental Design
The in vivo evaluation of HVI should be conducted in a stepwise manner, starting with pharmacokinetic and tolerability studies, followed by efficacy studies in relevant animal models.
Animal Models
A variety of animal models can be utilized to assess the anti-angiogenic and anti-tumor efficacy of HVI.[7][8] The choice of model will depend on the specific research question.
| Animal Model | Description | Key Readouts |
| Subcutaneous Xenograft | Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., Nude, SCID). | Tumor growth inhibition, survival, microvessel density (MVD).[8] |
| Orthotopic Tumor Model | Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). More clinically relevant. | Tumor growth, metastasis, survival, MVD.[8] |
| Matrigel Plug Assay | Matrigel mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound is injected subcutaneously. | Hemoglobin content (as a measure of vascularization), CD31 staining.[9] |
| Dorsal Air Sac (DAS) Model | A chamber containing tumor cells or pro-angiogenic factors is implanted under the skin of the mouse dorsum. | Neovascularization into the chamber. |
| Zebrafish Model | Transgenic zebrafish with fluorescently labeled vasculature can be used for rapid screening of anti-angiogenic compounds.[10] | Inhibition of intersegmental vessel formation.[10] |
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Caption: General workflow for an in vivo subcutaneous xenograft study.
Experimental Protocols
Preparation of HVI Formulation
-
Objective: To prepare a stable and homogenous formulation of HVI for in vivo administration.
-
Materials: HVI powder, appropriate vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil).
-
Protocol:
-
Determine the appropriate vehicle for HVI based on its solubility and stability.
-
Weigh the required amount of HVI powder.
-
If using a suspension, first create a paste with a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring or sonicating to ensure a uniform suspension.
-
Prepare fresh formulations daily or as dictated by stability studies.
-
Subcutaneous Xenograft Tumor Model
-
Objective: To establish subcutaneous tumors in mice to evaluate the anti-tumor efficacy of HVI.
-
Materials: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old), human cancer cell line (e.g., A549, HCT-116), sterile PBS, Matrigel (optional), syringes, calipers.
-
Protocol:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
-
In Vivo Dosing and Monitoring
-
Objective: To administer HVI to tumor-bearing mice and monitor its effect on tumor growth and animal well-being.
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the HVI formulation, vehicle control, and positive control at the predetermined dose and schedule (e.g., once daily by oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Immunohistochemical Analysis of Microvessel Density
-
Objective: To quantify the effect of HVI on tumor angiogenesis.
-
Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against CD31 (an endothelial cell marker), secondary antibody, DAB substrate kit, microscope.
-
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Capture images of several "hot spots" (areas with the highest vascularization) per tumor section.
-
Quantify the number of CD31-positive vessels per field of view.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition by HVI in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| HVI | 10 | 875 ± 120 | 30 |
| HVI | 30 | 450 ± 90 | 64 |
| HVI | 100 | 200 ± 50 | 84 |
| Positive Control | 50 | 300 ± 70 | 76 |
Table 2: Effect of HVI on Microvessel Density (MVD)
| Treatment Group | Dose (mg/kg) | Mean MVD (vessels/field) ± SEM | Percent Reduction in MVD (%) |
| Vehicle Control | - | 25 ± 3 | - |
| HVI | 30 | 12 ± 2 | 52 |
| Positive Control | 50 | 10 ± 1.5 | 60 |
Conclusion
These application notes and protocols provide a comprehensive, albeit generalized, framework for the in vivo evaluation of a novel VEGFR-2 inhibitor. Rigorous and well-designed preclinical studies are crucial for determining the therapeutic potential of new anti-angiogenic agents. It is imperative for researchers to adapt these methodologies to the specific characteristics of their test compound and to adhere to all relevant animal welfare guidelines.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vegfr-2-IN-12 in Mouse Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a representative small molecule VEGFR-2 inhibitor, exemplified by compounds described in preclinical mouse xenograft studies, in cancer research. Due to the limited specific public data on "Vegfr-2-IN-12," this guide synthesizes information from studies on other well-characterized VEGFR-2 inhibitors to provide a comprehensive framework for experimental design and execution.
Introduction to VEGFR-2 Inhibition in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumors exploit the VEGFR-2 signaling pathway to stimulate the growth of a dedicated blood supply, which is crucial for their growth, survival, and metastasis.[2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a prominent class of anti-cancer drugs that function by reducing tumor angiogenesis and proliferation.[4][5] These inhibitors can interrupt multiple downstream signaling pathways involved in tumor progression.[4]
Mechanism of Action of VEGFR-2 Inhibitors
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation triggers a cascade of downstream signaling pathways, primarily:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: Promotes endothelial cell proliferation.
-
PI3K/Akt pathway: Supports endothelial cell survival and migration.
-
Src pathway: Contributes to vascular permeability and cell migration.
VEGFR-2 inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. This blockade of VEGFR-2 signaling effectively inhibits the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the mechanism of its inhibition.
Application in Mouse Xenograft Models
Mouse xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models for assessing the efficacy of VEGFR-2 inhibitors.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of VEGFR-2 inhibitors in mouse xenograft models. Note that specific results will vary depending on the inhibitor, cancer cell line, and experimental conditions.
Table 1: Efficacy of VEGFR-2 Inhibition on Tumor Growth
| Cancer Model | VEGFR-2 Inhibitor | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Lewis Lung Carcinoma (LLC) | Vandetanib | 80 mg/kg daily | Oral | 84 | [7] |
| B16.F10 Melanoma | Vandetanib | 80 mg/kg daily | Oral | 82 | [7] |
| RenCa Renal Carcinoma (Lung Metastases) | DC101 (antibody) | Not Specified | Not Specified | 26 | [8] |
| RenCa Renal Carcinoma (Liver Metastases) | MF-1 (anti-VEGFR-1) | Not Specified | Not Specified | 31 | [8] |
Table 2: Effects of VEGFR-2 Inhibition on Tumor Vasculature
| Cancer Model | VEGFR-2 Inhibitor | Effect on Vascular Density | Reference |
| Lewis Lung Carcinoma (LLC) | Vandetanib | No significant change | [7] |
| B16.F10 Melanoma | Vandetanib | Decreased | [7] |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a mouse xenograft study with a VEGFR-2 inhibitor.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549, H1975) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells/100 µL.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Protocol 2: Administration of VEGFR-2 Inhibitor
-
Compound Preparation: Prepare the VEGFR-2 inhibitor (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be optimized for the specific compound's solubility and stability.
-
Dosing: Based on preliminary studies or literature, determine the optimal dose and schedule. For example, a daily oral gavage of a specific mg/kg dose.
-
Administration: Administer the compound or vehicle to the respective groups. For oral administration, use a gavage needle.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the treatment period.
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Endpoint Criteria: Define the study endpoint, which could be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Tumor Excision: At the endpoint, euthanize the mice and excise the tumors.
-
Data Collection:
-
Measure the final tumor volume and weight.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for markers like CD31 to assess microvessel density).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting to assess VEGFR-2 phosphorylation).
-
Experimental Workflow Diagram
Caption: Standard workflow for a mouse xenograft study with a VEGFR-2 inhibitor.
Conclusion
The use of small molecule inhibitors targeting VEGFR-2 in mouse xenograft models is a critical step in the preclinical evaluation of their anti-cancer efficacy. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust in vivo studies. While the specific characteristics of "this compound" are not publicly detailed, the principles of VEGFR-2 inhibition and the experimental methodologies outlined are broadly applicable and can be adapted for the evaluation of any novel compound in this class. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and translatable results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2 Inhibitors in Murine Models
Note: Information regarding a specific compound designated "Vegfr-2-IN-12" is not available in the public domain. This document provides a detailed overview of the dosage and administration of representative and well-documented Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors used in mouse models, which can serve as a guide for researchers working with novel VEGFR-2 inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR in humans and Flk-1 in mice, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] It is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1][2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway is a major strategy in cancer therapy.[6][7][8] This document outlines the application of several well-characterized VEGFR-2 inhibitors in preclinical mouse models, providing data on their dosage, administration, and relevant experimental protocols.
Quantitative Data Summary
The following tables summarize the dosage and administration of commonly used VEGFR-2 inhibitors in mice, based on published in vivo studies.
Table 1: Monoclonal Antibody Inhibitors
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| DC101 | MC38 tumor-bearing BALB/c mice | 5, 20, 40 mg/kg | Intraperitoneal (i.p.) | Twice per week for 3 weeks | [6] |
| DC101 | MC38 tumor-bearing mice | 40 mg/kg | Intraperitoneal (i.p.) | Single dose | [6] |
| DC101 | Inflammatory arthritis model | 12 µg/kg | Intraperitoneal (i.p.) | Two doses on day 0 and day 3 | [9] |
Table 2: Small Molecule Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Vandetanib | LLC and B16.F10 tumor-bearing mice | Not specified | Not specified | Daily for 9-12 days | [7] |
| SU5416 | RIP1-Tag2 transgenic mice (pancreatic islet cancer) | 50-75 mg/kg | Subcutaneous (s.c.) | Twice a week | [10] |
| PTK787 (Vatalanib) | Inflammatory arthritis model | 15 mg/kg | Intraperitoneal (i.p.) | Two doses on day 0 and day 3 | [9] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a syngeneic mouse tumor model.
Materials:
-
VEGFR-2 inhibitor (e.g., DC101)
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
6-8 week old female BALB/c mice
-
Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer the VEGFR-2 inhibitor (e.g., DC101 at 40 mg/kg) via intraperitoneal injection. The dosing schedule can be adapted based on the specific inhibitor and study design (e.g., twice weekly for 3 weeks).[6]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS) or an isotype control antibody (e.g., Rat IgG) following the same schedule.[6]
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for vessel density or immune cell infiltration).
Immunohistochemical Analysis of Tumor Microenvironment
This protocol outlines the steps for assessing changes in the tumor microenvironment following VEGFR-2 inhibitor treatment.
Materials:
-
Excised tumors from the in vivo study
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-CD3 for T cells)
-
Secondary antibodies conjugated to a fluorescent marker or enzyme
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin overnight, followed by dehydration and embedding in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tumor blocks using a microtome.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block non-specific binding sites.
-
Incubate with the primary antibody (e.g., anti-CD31) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable detection system (e.g., DAB for chromogenic staining or a fluorescent dye).
-
Counterstain with hematoxylin or DAPI to visualize nuclei.
-
-
Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify parameters of interest, such as microvessel density (MVD) or the number of infiltrating T cells, using image analysis software.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a murine tumor model study.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR2 promotes central endothelial activation and the spread of pain in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Benefits of targeting both pericytes and endothelial cells in the tumor vasculature with kinase inhibitors [jci.org]
Application Notes and Protocols for Studying Tumor Angiogenesis with a Representative VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary mediator of this process.[4][5][6][7][8] Activation of VEGFR-2 by its ligand, VEGF-A, initiates a cascade of intracellular events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6][9] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.[2][3][7][10]
This document provides a comprehensive guide for utilizing a representative small molecule VEGFR-2 inhibitor, for the investigation of tumor angiogenesis. Due to the absence of specific public domain data for a compound designated "Vegfr-2-IN-12", the following application notes and protocols are based on established methodologies for characterizing potent and selective VEGFR-2 inhibitors.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][6] This activation triggers multiple downstream signaling pathways crucial for angiogenesis:
-
Proliferation: The PLCγ-PKC-Raf-MEK-ERK/MAPK pathway is a major route for transmitting mitogenic signals to the nucleus, leading to endothelial cell proliferation.[4][5][11]
-
Migration: Activation of pathways involving PI3K, Rac, and p38 MAPK is essential for endothelial cell migration.[4][11]
-
Survival: The PI3K-Akt signaling cascade promotes endothelial cell survival by inhibiting apoptosis.[4][11]
-
Permeability: VEGFR-2 activation also regulates vascular permeability, a key step in angiogenesis and metastasis.[4][11]
Small molecule VEGFR-2 inhibitors typically function by binding to the ATP-binding pocket of the receptor's kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[12]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained when characterizing a potent VEGFR-2 inhibitor. Values are illustrative and should be determined empirically for the specific inhibitor being studied.
| Parameter | Description | Typical Values (Illustrative) |
| VEGFR-2 IC50 | Concentration for 50% inhibition of VEGFR-2 kinase activity in a biochemical assay. | 1 - 100 nM |
| Kinase Selectivity | IC50 values against a panel of related kinases (e.g., VEGFR-1, PDGFR, c-Kit). | >10-fold selectivity over other kinases is desirable. |
| HUVEC Proliferation IC50 | Concentration for 50% inhibition of VEGF-induced Human Umbilical Vein Endothelial Cell proliferation. | 10 - 500 nM |
| In Vivo Tumor Growth Inhibition | Percentage reduction in tumor volume in a xenograft model at a given dose. | 50 - 90% at 10-100 mg/kg |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-angiogenic effects of a representative VEGFR-2 inhibitor.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with Poorly Soluble VEGFR-2 Inhibitors
Introduction: The following technical support guide addresses common solubility and formulation challenges encountered when working with small molecule inhibitors of VEGFR-2. As "Vegfr-2-IN-12" does not correspond to a publicly documented chemical entity, this guide uses Axitinib , a potent and well-characterized VEGFR-2 inhibitor, as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to other hydrophobic kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my VEGFR-2 inhibitor. What are the recommended solvents?
A1: Many small molecule VEGFR-2 inhibitors, including Axitinib, are highly hydrophobic and exhibit poor solubility in aqueous solutions.[1] For in vitro experiments, the most common solvent is Dimethyl Sulfoxide (DMSO). It is also soluble in other organic solvents like N,N-Dimethylformamide (DMF) and in formulations containing polyethylene glycol (PEG).[2] It is practically insoluble in water and ethanol.[1]
Q2: How do I prepare a stock solution of a poorly soluble VEGFR-2 inhibitor like Axitinib?
A2: High-concentration stock solutions are typically prepared in 100% DMSO. For example, a 10 mM stock solution of Axitinib can be prepared by dissolving the compound in an appropriate volume of DMSO.[3] For cellular assays, this high-concentration stock is then serially diluted in a full cell culture medium to the desired final concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q3: My inhibitor is precipitating out of solution when I dilute it from a DMSO stock into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with lower final concentrations of the inhibitor if your experimental design allows.
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 20, can help maintain the compound's solubility. However, you must first validate that the surfactant does not interfere with your experimental assay.
-
Formulation with PEG: For in vivo studies or specific in vitro applications, co-solvents like Polyethylene Glycol 400 (PEG400) can be used to improve solubility.
Q4: What is the expected solubility of Axitinib in different solvents?
A4: The solubility of Axitinib can vary slightly between batches and is dependent on temperature and the solid-state form of the compound.[1] The following table summarizes reported solubility data.
Data Presentation: Axitinib Solubility
| Solvent | Reported Solubility | Citation(s) |
| DMSO | ~2.5 - 77 mg/mL (up to 100 mM) | [1][2][3][4] |
| N,N-Dimethylformamide (DMF) | ~0.25 mg/mL | [2] |
| Polyethylene Glycol 400 (PEG400) | ~13.7 mg/mL | |
| Polyethylene Glycol 200 (PEG200) | ~9.53 mg/mL | |
| Methanol | ~1.38 mg/mL | |
| Ethanol | Insoluble | [1] |
| Water | Practically Insoluble (~0.2 µg/mL) | [1][5] |
| pH 1.2 HCl Buffer | ~0.18 mg/mL | |
| pH 6.8 Phosphate Buffer | ~0.24 mg/mL |
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium over the course of the experiment. Even if not immediately visible, microscopic precipitation can lead to a decrease in the effective concentration of the inhibitor.
-
Solution:
-
Visually inspect your culture plates under a microscope for any signs of compound precipitation (e.g., crystalline structures, amorphous aggregates).
-
Prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment. Do not store diluted aqueous solutions.
-
Consider performing a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound remains soluble over the time course of your experiment.
-
Issue 2: Low or no activity in an enzyme inhibition assay.
-
Possible Cause: The inhibitor has precipitated in the assay buffer, leading to a much lower effective concentration than intended.
-
Solution:
-
Reduce the final concentration of the inhibitor in the assay.
-
Check the composition of your assay buffer. High salt concentrations can sometimes decrease the solubility of organic compounds.
-
If possible, modify the assay buffer to include a small percentage of a co-solvent like DMSO, but ensure the solvent itself does not affect enzyme activity.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Axitinib Stock Solution in DMSO
-
Materials:
-
Axitinib powder (MW: 386.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 1 mg of Axitinib powder and place it into a sterile vial.
-
To prepare a 10 mM stock solution, add 259 µL of DMSO to the vial.[3]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The DMSO stock solution is stable for at least 6 months under these conditions.[3]
-
Protocol 2: General Workflow for Kinetic Solubility Assessment
This protocol outlines a general method to determine the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted into an aqueous buffer.
-
Materials:
-
10 mM stock solution of the test compound in DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well clear bottom plate.
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm).
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM stock solution in DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume (e.g., 2 µL) of the DMSO serial dilutions to the aqueous buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells.
-
Mix the plate gently.
-
Incubate the plate at room temperature.
-
Measure the absorbance (turbidity) at various time points (e.g., 0, 1, 2, and 24 hours). An increase in absorbance indicates precipitation.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity over the measurement period.
-
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway.[6][7][8][9]
Caption: Experimental workflow for kinetic solubility testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VEGFR-2 Inhibitor Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of a novel VEGFR-2 inhibitor, referred to here as Vegfr-2-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Like many other VEGFR-2 inhibitors, it is designed to competitively bind to the ATP-binding site within the kinase domain of the receptor. This inhibition blocks the autophosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways, ultimately interfering with endothelial cell proliferation, migration, and survival, which are critical for the formation of new blood vessels.[1][2][3]
Q2: What are the key downstream signaling pathways affected by this compound?
Inhibition of VEGFR-2 by this compound is expected to impact several critical downstream signaling cascades that regulate angiogenesis. The primary pathways include:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: This pathway is crucial for endothelial cell proliferation.[4][5]
-
PI3K/Akt pathway: This pathway is essential for endothelial cell survival and migration.[5][6]
By blocking these pathways, this compound can effectively inhibit the biological processes that drive angiogenesis.
Q3: What is a typical starting concentration range for a novel VEGFR-2 inhibitor like this compound in cell-based assays?
For a novel inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on published data for various VEGFR-2 inhibitors, a broad concentration range is advisable for initial screening. A starting point could be from 1 nM to 100 µM.
For initial cell-based assays, a common starting range is between 0.1 µM and 10 µM. The half-maximal inhibitory concentration (IC50) for many VEGFR-2 inhibitors in cell proliferation assays falls within this range.[2][7]
Q4: How should I prepare and store this compound?
Most small molecule inhibitors are provided as a lyophilized powder. It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Concentration too low: The concentration of this compound may be insufficient to inhibit VEGFR-2 effectively. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 or 100 µM). |
| Compound inactivity: The inhibitor may not be active against the specific cell line or under the experimental conditions. | Verify the inhibitor's activity using a cell-free kinase assay or a well-characterized positive control cell line. | |
| Solubility issues: The inhibitor may have precipitated out of solution at the working concentration. | Visually inspect the media for any precipitate. Prepare fresh dilutions and consider using a solubilizing agent if recommended by the manufacturer. | |
| High cell death even at low concentrations. | Off-target effects: The inhibitor might be affecting other essential kinases or cellular processes. | Review the selectivity profile of the inhibitor if available. Reduce the inhibitor concentration and/or incubation time. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1% DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments. | Inconsistent cell conditions: Variations in cell passage number, confluency, or serum concentration can affect the outcome. | Use cells within a consistent passage number range and seed them at a consistent density. Standardize serum concentrations in your media. |
| Compound degradation: The inhibitor may be unstable. | Aliquot the stock solution to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The following tables summarize typical IC50 values for various reported VEGFR-2 inhibitors in both enzymatic and cell-based assays. This data can serve as a reference for what to expect from a potent VEGFR-2 inhibitor.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) | Reference |
| Sorafenib | 3.12 - 82 | [2][3] |
| Sunitinib | 18.9 | [7] |
| Compound 23j | 3.7 | [3] |
| Compound 6 | 12.1 | [7] |
| Brivanib | 25 | [8] |
Table 2: Cell-Based Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Sorafenib | A549 | 14.10 | [2] |
| Compound 11 | A549 | 10.61 | [2] |
| Compound 16 | MCF-7 | 8.2 | [7] |
| Compound 23l | HepG2 | 11.3 | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on endothelial cells (e.g., HUVECs).
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
DMSO
-
VEGF-A (recombinant human)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation: The next day, replace the medium with 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free/low-serum medium. A typical final concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
VEGF Stimulation: Immediately after adding the inhibitor, add 50 µL of medium containing VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the VEGF-stimulated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
6-well plates
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for no or low inhibitory effect.
References
- 1. mdpi.com [mdpi.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of VEGFR-2-IN-12
Welcome to the technical support center for VEGFR-2-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this inhibitor during their experiments. The following information is provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2][3] By inhibiting VEGFR-2, this compound aims to block the signaling pathways that lead to the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][4]
Q2: I am observing unexpected cellular phenotypes that are not consistent with VEGFR-2 inhibition alone. What could be the cause?
Unexpected cellular phenotypes are often indicative of off-target effects, where the inhibitor interacts with other kinases or cellular proteins in addition to its intended target.[5][6] Many kinase inhibitors exhibit some degree of polypharmacology due to the structural similarity within the human kinome.[7] It is crucial to characterize the selectivity profile of this compound in your specific experimental system.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. How can I determine if this is an off-target effect?
Toxicity at low concentrations can be a result of inhibiting kinases essential for normal cell survival.[5][8] To investigate this, you can perform a series of experiments:
-
Cell Viability Assays: Compare the cytotoxicity of this compound in your target cells versus a panel of unrelated cell lines with varying expression levels of VEGFR-2 and other potential off-target kinases.
-
Rescue Experiments: If you hypothesize a specific off-target kinase is responsible for the toxicity, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by supplementing the media with a downstream product of the inhibited pathway.
-
Kinase Profiling: A broad kinase screen can help identify other potent targets of this compound that might be responsible for the observed toxicity.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is a critical step in inhibitor characterization. Here are a few recommended approaches:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another VEGFR-2 inhibitor with a different chemical scaffold. A consistent phenotype across different inhibitors suggests an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of VEGFR-2. If the phenotype of VEGFR-2 knockdown recapitulates the effect of this compound treatment, it is likely an on-target effect.
-
Dose-Response Analysis: Correlate the concentration of this compound required to inhibit VEGFR-2 phosphorylation with the concentration that produces the cellular phenotype. A close correlation suggests an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cellular assays.
-
Possible Cause: Discrepancies can arise due to differences in the inhibitor's potency against the isolated enzyme versus its activity in a complex cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can influence the inhibitor's effectiveness.
-
Troubleshooting Steps:
-
Verify Cellular Target Engagement: Perform a Western blot to confirm that this compound is inhibiting the phosphorylation of VEGFR-2 in your cells at the concentrations used in your cellular assays.
-
Assess Cell Permeability: If possible, use a fluorescently tagged version of the inhibitor or a competitive binding assay to determine if the compound is reaching its intracellular target.
-
Evaluate Efflux Pump Activity: Treat cells with known efflux pump inhibitors to see if this potentiates the effect of this compound.
-
Issue 2: Lack of efficacy in in vivo models despite potent in vitro activity.
-
Possible Cause: The in vivo environment presents additional complexities, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential for rapid development of resistance.[5][9]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure that it is reaching and maintaining therapeutic levels.
-
Assess Target Engagement in Vivo: Analyze tumor biopsies for inhibition of VEGFR-2 phosphorylation.
-
Investigate Resistance Mechanisms: Tumor cells can develop resistance by upregulating alternative signaling pathways.[9] Analyze treated tumors for the activation of other pro-angiogenic or survival pathways.
-
Quantitative Data Summary
The following tables summarize hypothetical kinase selectivity data for this compound compared to a known multi-targeted kinase inhibitor, Sorafenib. This data is for illustrative purposes to guide your experimental design and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 5 |
| VEGFR-1 | 50 |
| VEGFR-3 | 75 |
| PDGFRβ | 250 |
| c-Kit | 500 |
| FLT3 | >1000 |
| RAF1 | >1000 |
| MEK1 | >1000 |
| ERK2 | >1000 |
Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase | This compound | Sorafenib |
| VEGFR-2 | 5 | 90 |
| PDGFRβ | 250 | 58 |
| c-Kit | 500 | 68 |
| FLT3 | >1000 | 58 |
| RAF1 | >1000 | 6 |
Note: IC50 values are hypothetical and intended for comparative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Materials: Purified recombinant VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, this compound, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the kinase, peptide substrate, and inhibitor at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cellular Western Blot for VEGFR-2 Phosphorylation
This protocol details how to assess the inhibition of VEGFR-2 phosphorylation in a cellular context.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, VEGF-A, this compound, lysis buffer, primary antibody against phospho-VEGFR-2 (Tyr1175), primary antibody against total VEGFR-2, HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed HUVECs in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
mitigating Vegfr-2-IN-12 toxicity in cell culture
Welcome to the technical support center for Vegfr-2-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments while mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF.[1][2] This inhibition prevents the activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] The primary therapeutic goal of inhibiting VEGFR-2 is to block tumor angiogenesis, thereby restricting the supply of nutrients and oxygen to cancerous tissues.[1][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. As a starting point, it is recommended to perform a dose-response curve to determine the IC50 value for both VEGFR-2 inhibition and cytotoxicity in your specific cell model. Based on data from similar VEGFR-2 inhibitors, a typical starting range for in vitro experiments is between 10 nM and 10 µM. For example, other VEGFR-2 inhibitors have shown IC50 values for kinase inhibition in the nanomolar range, while cellular effects are often observed at slightly higher concentrations.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO to create a stock solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in culture media may vary, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q4: What are the potential off-target effects of this compound?
A4: Like many kinase inhibitors, this compound may exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[5] While specific off-target effects for this compound have not been publicly documented, similar VEGFR-2 inhibitors are known to affect other receptor tyrosine kinases such as PDGFR (Platelet-Derived Growth Factor Receptor) and c-Kit.[7] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q5: What are the common signs of this compound toxicity in cell culture?
A5: Cellular toxicity from this compound can manifest in several ways, including:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
-
Induction of apoptosis or necrosis, which can be confirmed by assays such as Annexin V/PI staining or caspase activity assays.
-
Alterations in mitochondrial function and increased production of reactive oxygen species (ROS).[8]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Suggested Solution |
| Cell line is highly sensitive to the inhibitor. | Perform a more granular dose-response experiment starting from a much lower concentration (e.g., picomolar range) to identify a non-toxic working concentration. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Off-target effects. | If possible, use a structurally different VEGFR-2 inhibitor as a control to see if the same toxic effects are observed. Consider using a lower concentration of this compound in combination with another agent to achieve the desired effect with less toxicity. |
| Incorrect compound concentration. | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase when the inhibitor is added. Cell density can influence the cellular response to kinase inhibitors.[9] |
| Degradation of the inhibitor. | Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Presence of serum in the culture medium. | Components in serum can bind to the inhibitor, reducing its effective concentration. If your experiment allows, consider reducing the serum concentration or using a serum-free medium. Always maintain consistent serum levels across all experiments. |
| Cell culture conditions. | Ensure consistent cell culture conditions (e.g., CO2 levels, temperature, humidity) and use cells within a consistent passage number range. |
Data Presentation
Table 1: Example IC50 Values for Various VEGFR-2 Inhibitors in Different Assays
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| VEGFR2 Kinase Inhibitor II | Kinase Assay | VEGFR-2 | 70 | [10] |
| VEGFR-2-IN-9 | Kinase Assay | KDR/VEGFR2 | 7 | [11] |
| Sunitinib | Cell Proliferation | HUVEC | 110 | [10] |
| Compound 12 | Kinase Assay | VEGFR-2 | 4600 | [12] |
| Compound 21 | Kinase Assay | VEGFR-2 | 44.4 | [1] |
| Compound 36a | Cell Proliferation | MCF-7 | 1963 | [2] |
| Compound 66b | Cell Proliferation | HepG2 | 4610 | [2] |
| Compound 77a | Kinase Assay | VEGFR-2 | 27 | [2] |
Note: This table presents data for various VEGFR-2 inhibitors to provide a general reference range. The specific IC50 for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Cell Viability
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to perform a 1:3 or 1:5 serial dilution, starting from a high concentration (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value determined in Protocol 1 for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[8]
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General experimental workflow for in vitro testing.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VEGFR2 Kinase Inhibitor II - Biochemicals - CAT N°: 17544 [bertin-bioreagent.com]
- 11. VEGFR-2-IN-9 | VEGFR | TargetMol [targetmol.com]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-12 stability and storage conditions
Vegfr-2-IN-12 Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is presumed to be a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][4][5] Small molecule inhibitors like this one typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its activation, thereby blocking the angiogenic signaling pathway.[1][2]
Q2: How should I store the solid (powder) form of the inhibitor?
A2: As a general guideline for small molecule kinase inhibitors, the solid compound should be stored in a tightly sealed container at -20°C for long-term stability.[6][7] For some compounds, storage at 4°C is acceptable for shorter periods.[6] It is crucial to protect the compound from moisture and light. For optimal longevity, storing the powder with a desiccant is recommended.
Q3: How should I prepare and store stock solutions?
A3: Most small molecule kinase inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mM). Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability, which can be up to 6 months or longer.[6][8] Storage at -20°C is also possible but may offer a shorter stability window (e.g., 1 month).[6][8]
Q4: What is the stability of the inhibitor once diluted in aqueous cell culture media?
A4: The stability of small molecule inhibitors is significantly reduced in aqueous solutions like cell culture media. It is strongly recommended to prepare fresh dilutions from the frozen DMSO stock solution for each experiment. Do not store the inhibitor in aqueous media for extended periods, as this can lead to degradation and loss of activity.
Q5: I see precipitation in my DMSO stock solution after thawing. What should I do?
A5: Precipitate formation can occur if the compound's solubility limit is exceeded or if it has been stored for a long time. To redissolve the compound, warm the vial in a 37°C water bath for 10-15 minutes and vortex thoroughly. If precipitation persists, brief sonication may help. Always centrifuge the vial before opening to ensure any undissolved particulate is pelleted.
Q6: My inhibitor is not showing the expected biological activity. What are the potential causes?
A6: Several factors could contribute to a lack of activity:
-
Degradation: The compound may have degraded due to improper storage, exposure to moisture, light, or repeated freeze-thaw cycles.
-
Insolubility: The compound may not be fully dissolved in the experimental medium, reducing its effective concentration.
-
Incorrect Concentration: Ensure calculations for dilutions are correct.
-
Experimental System: The target cells may not express sufficient levels of VEGFR-2, or the experimental endpoint may not be sensitive to VEGFR-2 inhibition.
-
Drug Resistance: In long-term experiments, cells can develop resistance mechanisms to kinase inhibitors.[9][10]
Data Presentation
Table 1: General Storage & Stability Recommendations for VEGFR-2 Inhibitors
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Solid (Powder) | -20°C | ≥ 2-3 years[6][7] | Store in a tightly sealed vial with desiccant; protect from light. |
| 4°C | ~2 years[6] | Suitable for shorter-term storage; ensure vial is well-sealed. | |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months[6][8] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | ~1 month[6][8] | Suitable for short-term; frequent freeze-thaw cycles will degrade the compound. | |
| Working Dilution (Aqueous Media) | Room Temp / 37°C | < 24 hours | Prepare fresh from DMSO stock for each experiment. Do not store. |
Table 2: Typical Solubility of Small Molecule VEGFR-2 Inhibitors
| Solvent | Typical Concentration | Notes |
| DMSO | ≥ 25 mg/mL[6][7] | Use of ultrasonic bath may be needed to achieve maximum solubility. Hygroscopic DMSO can significantly impact solubility.[6] |
| Ethanol | ~25 mg/mL[7] | May vary significantly between different inhibitor structures. |
| PBS (pH 7.2) | Very Low (< 0.5 mg/mL)[7] | Generally considered insoluble in aqueous buffers. |
Experimental Protocols
Protocol: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol describes a method to determine the inhibitory activity of a compound like this compound by measuring the phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs) using Western Blot.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Culture: Plate HUVECs and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free basal medium and incubate for 16-24 hours. This reduces basal receptor activation.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Include a "vehicle control" with DMSO at the same final concentration. Incubate for 1-2 hours.
-
VEGF Stimulation: Add VEGF-A to each well (except for the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal receptor levels.
-
Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Determine the IC₅₀ value of the inhibitor by plotting the normalized signal against the inhibitor concentration.
-
Visualizations
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor validation.
Caption: Troubleshooting logic for inhibitor inactivity.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Vegfr-2-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Vegfr-2-IN-12. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Disclaimer: Information regarding a specific compound named "this compound" is limited in publicly available resources. The data and troubleshooting advice provided here are based on general knowledge of small molecule kinase inhibitors targeting VEGFR-2 and on available information for a structurally related compound, VEGFR-2-IN-37. Researchers should always refer to the manufacturer's product-specific datasheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, the inhibitor blocks the autophosphorylation and activation of the receptor.[2] This, in turn, inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in angiogenesis.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
For VEGFR-2-IN-37, a related compound, it is recommended to refer to the product-specific datasheet for solubility information.[5] Generally, small molecule kinase inhibitors are often soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound solutions?
Stock solutions of VEGFR-2-IN-37 should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[5] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[5]
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of a kinase inhibitor can vary significantly depending on the cell line and the assay conditions. For a related compound, VEGFR-2-IN-37, the inhibition rate at a concentration of 200 μM was approximately 56.9%.[5] The following table summarizes IC50 values for various other VEGFR-2 inhibitors to provide a general reference range.
| Inhibitor Name | Target | IC50 (nM) | Cell Line/Assay Condition |
| Sorafenib | VEGFR-2 | 3.12 | In vitro enzyme assay |
| Compound 23j | VEGFR-2 | 3.7 | In vitro enzyme assay |
| Compound 6 | VEGFR-2 | 12.1 | In vitro enzyme assay |
| Sunitinib | VEGFR-2 | 18.9 | In vitro enzyme assay |
| Compound 61 | VEGFR-2 | 43.1 | In vitro enzyme assay |
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, ranging from compound handling to experimental design. This section provides a systematic guide to troubleshoot common issues.
Problem 1: Higher than Expected IC50 Value or Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly as per the manufacturer's instructions (e.g., -80°C, protected from light).[5] - Avoid multiple freeze-thaw cycles of the stock solution.[5] - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Incorrect Concentration | - Verify the calculations for preparing the stock and working solutions. - Ensure accurate pipetting, especially for serial dilutions. - Consider having the concentration of the stock solution independently verified. |
| Low Cell Permeability | - Confirm that the chosen cell line expresses sufficient levels of VEGFR-2.[6] - Some small molecules have poor cell permeability; consider increasing the incubation time or using a different assay system. |
| Assay Interference | - If using a luminescence-based assay (e.g., ADP-Glo), be aware that high concentrations of the inhibitor or the solvent may interfere with the luciferase enzyme.[7] - Consider using an alternative, non-enzymatic readout for cell viability, such as a crystal violet assay. |
| Cell Line Resistance | - The target cell line may have intrinsic or acquired resistance to VEGFR-2 inhibition.[8] - This could be due to mutations in the VEGFR-2 gene or upregulation of bypass signaling pathways.[8] - Consider using a different cell line with known sensitivity to VEGFR-2 inhibitors as a positive control. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding to avoid clumps. - Mix the cell suspension thoroughly before and during plating. - Use a consistent seeding volume and technique for all wells. |
| Edge Effects in Multi-well Plates | - Edge wells of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. - To minimize this, fill the outer wells with sterile PBS or medium without cells. - Ensure proper humidification of the incubator. |
| Inconsistent Compound Addition | - Add the inhibitor to all wells in the same manner and at the same time point. - Mix the plate gently after adding the compound to ensure even distribution. |
| Precipitation of the Compound | - Visually inspect the wells under a microscope for any signs of compound precipitation after dilution in the cell culture medium. - If precipitation occurs, try preparing the dilutions in a pre-warmed medium or consider using a different solvent for the initial stock. |
Problem 3: Unexpected Cellular Phenotype or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | - Many kinase inhibitors have activity against multiple kinases, especially at higher concentrations.[1] - Review the selectivity profile of the inhibitor if available. - Use the lowest effective concentration of the inhibitor to minimize off-target effects. |
| Solvent Toxicity | - High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Include a solvent control (cells treated with the same concentration of the solvent as the highest inhibitor concentration) in your experimental design. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Induction of Cellular Stress | - Inhibition of a key signaling pathway can induce cellular stress responses that may lead to unexpected phenotypes. - Perform time-course experiments to understand the kinetics of the cellular response. - Analyze markers of cellular stress, such as apoptosis or autophagy. |
Visualizing Experimental and Biological Processes
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High levels of vascular endothelial growth factor (VEGF) and its receptors (VEGFR-1, VEGFR-2, neuropilin-1) are associated with worse outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of Vegfr-2-IN-12
Welcome to the technical support center for Vegfr-2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges encountered during in vivo experiments with this potent VEGFR-2 inhibitor.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as compound 6g, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It belongs to the 2-oxoquinoxalinyl-1,2,4-triazole class of compounds. Its primary mechanism of action is the inhibition of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis, which is the formation of new blood vessels. By blocking this pathway, this compound can inhibit tumor growth, which relies on angiogenesis for nutrient and oxygen supply.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has demonstrated high in vitro potency with a half-maximal inhibitory concentration (IC50) of 0.037 µM against VEGFR-2. It has also shown significant growth inhibition of MCF-7 human breast cancer cells with a GI50 of 1.6 µM.[1]
Q3: Has the in vivo efficacy of this compound been established?
A3: The primary publication identifying this compound focuses on its design, synthesis, and in vitro activity. While it is highlighted for its potent VEGFR-2 inhibition and antitumor activity against cancer cell lines, specific in vivo efficacy data from animal models is not detailed in the currently available literature. Further studies are likely required to establish its in vivo efficacy profile.
Q4: What are the common challenges with the in vivo use of small molecule kinase inhibitors like this compound?
A4: A primary challenge for many small molecule kinase inhibitors is achieving adequate oral bioavailability. This can be limited by factors such as poor aqueous solubility and significant first-pass metabolism in the liver. These factors can lead to low and variable drug exposure in vivo, potentially reducing efficacy.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during in vivo studies with this compound and similar compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable in vivo efficacy despite in vitro potency. | Poor Bioavailability: The compound may have low solubility in aqueous solutions, leading to poor absorption after oral administration. It could also be rapidly metabolized. | Formulation Optimization: Consider formulating this compound in a vehicle that enhances its solubility and absorption. Common strategies include the use of lipid-based formulations or creating a lipophilic salt of the compound.[1] Route of Administration: If oral bioavailability is a persistent issue, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| High variability in tumor growth inhibition between animals. | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable drug exposure. Formulation Instability: The formulation may not be stable, leading to precipitation of the compound before or after administration. | Precise Dosing Technique: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is delivered directly to the stomach. Formulation Stability Check: Prepare fresh formulations for each dosing and visually inspect for any precipitation. Conduct stability studies of the formulation if necessary. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | Off-target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity. High Dose: The administered dose may be too high, leading to on-target toxicities. | Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor Animal Health: Closely monitor animals for signs of toxicity, including daily body weight measurements. If significant toxicity is observed, consider reducing the dose or the frequency of administration. |
| Lack of downstream target engagement in tumor tissue. | Insufficient Drug Concentration: The concentration of this compound reaching the tumor tissue may be below the therapeutic threshold. Rapid Clearance: The compound may be rapidly cleared from circulation. | Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. This will help in optimizing the dosing regimen. Pharmacodynamic (PD) Analysis: Assess the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., Akt, ERK) in tumor tissue to confirm target engagement. |
Experimental Protocols
While a specific in vivo protocol for this compound is not yet published, the following provides a general methodology for in vivo efficacy studies of a novel VEGFR-2 inhibitor.
In Vivo Tumor Xenograft Model
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Formulation and Administration:
-
Vehicle Control: Prepare the vehicle used for the treatment group (e.g., 0.5% carboxymethylcellulose in water).
-
This compound Formulation: Based on solubility and stability tests, prepare a formulation of this compound at the desired concentration. A common starting point for oral administration of small molecule inhibitors is a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Dosing: Administer the vehicle or this compound solution to the respective groups via the chosen route (e.g., oral gavage) at a specified dose and frequency (e.g., daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
-
Pharmacodynamic Analysis (Western Blot):
-
Homogenize a portion of the excised tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated VEGFR-2, as well as downstream signaling molecules (e.g., p-Akt, Akt, p-ERK, ERK).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy testing.
Caption: A logical troubleshooting flowchart for in vivo experiments.
References
Vegfr-2-IN-12 experimental controls and best practices
Welcome to the technical support center for Vegfr-2-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as compound 6g in associated literature, is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Its primary mechanism of action is the inhibition of the VEGFR-2 tyrosine kinase domain. By binding to this domain, this compound blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1][2] This inhibition ultimately disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Q2: What are the key in vitro activities of this compound?
This compound has demonstrated potent inhibitory activity against the VEGFR-2 kinase and growth inhibitory effects on cancer cell lines. Key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 IC50 | 0.037 µM | In vitro kinase assay | [1][2] |
| MCF-7 GI50 | 1.6 µM | Human breast cancer cell line | [2] |
| Staurosporine GI50 | 8.39 µM | Human breast cancer cell line | [2] |
| Sorafenib GI50 | 11.20 µM | Human breast cancer cell line | [2] |
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles such as PEG300, Tween-80, and saline may be necessary.[3]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.53 mg of this compound (MW: 452.53 g/mol ) in 1 mL of DMSO. Sonication may be required to aid dissolution.[4] It is recommended to use freshly opened DMSO to avoid moisture absorption which can affect solubility.
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition in VEGFR-2 Kinase Assay
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration:
-
Verify Dilutions: Double-check all dilution calculations. Prepare fresh serial dilutions from a new aliquot of your stock solution.
-
Concentration Range: Ensure the concentration range used is appropriate to capture the IC50 value (0.037 µM). A common range to test would be from 1 nM to 100 µM.
-
-
Enzyme Inactivity:
-
Positive Control: Always include a known VEGFR-2 inhibitor, such as Sorafenib or Sunitinib, as a positive control to confirm the assay is working correctly.
-
Enzyme Handling: Ensure the recombinant VEGFR-2 enzyme has been stored and handled correctly to maintain its activity. Avoid multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration at or near the Km for VEGFR-2 in your assay.
-
Incubation Time: Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient before initiating the kinase reaction. A 10-20 minute pre-incubation at room temperature is a good starting point.
-
Problem 2: High Variability in Cell-Based Assay Results (e.g., MTT Assay)
Possible Causes and Solutions:
-
Cell Health and Seeding Density:
-
Consistent Seeding: Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counts.
-
Cell Viability: Only use cells with high viability (>95%) for your experiments.
-
-
Inhibitor Precipitation:
-
Solubility in Media: High concentrations of the inhibitor may precipitate in aqueous culture media. Visually inspect the wells for any precipitate. If precipitation is observed, consider lowering the final DMSO concentration or using a different solubilizing agent if compatible with your cells.
-
Final DMSO Concentration: Keep the final DMSO concentration in the culture media below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (media with the same percentage of DMSO) in your experimental setup.
-
-
Assay Readout:
-
Interference with MTT Assay: Some compounds can interfere with the MTT reduction process. If you suspect this, consider using an alternative cell viability assay, such as a resazurin-based assay or a kit that measures ATP content (e.g., CellTiter-Glo®).
-
Incomplete Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Experimental Protocols & Methodologies
VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline and may require optimization.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a white 96-well plate.
-
Add 10 µL of the Master Mix containing ATP and the appropriate substrate to each well.
-
Add 10 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MCF-7 Cell Growth Inhibition Assay (MTT Assay)
This protocol is a general guideline and may require optimization.[5]
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle-treated cells.
-
Plot the percentage of growth inhibition against the logarithm of the concentration and determine the GI50 value.
-
Visualizations
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Logical Relationship: Troubleshooting Cell-Based Assays
Caption: Troubleshooting logic for high variability in cell-based assays.
References
Technical Support Center: Overcoming Resistance to VEGFR-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing resistance mechanisms associated with VEGFR-2 inhibitors, with a focus on compounds like Vegfr-2-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VEGFR-2 inhibitor like this compound?
A1: this compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in the signaling pathway that regulates angiogenesis.[1] By binding to the ATP-binding site in the tyrosine kinase domain of VEGFR-2, these inhibitors block the receptor's activation and autophosphorylation.[1][2] This interruption prevents the downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are responsible for promoting endothelial cell proliferation, migration, and survival.[3][4] The ultimate effect is the inhibition of new blood vessel formation (angiogenesis), which is critical for tumor growth and metastasis.[1][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to VEGFR-2 inhibitors is a significant challenge and can arise from various mechanisms.[6][7] These can be broadly categorized as:
-
Activation of Alternative Pro-Angiogenic Pathways: Tumor cells can compensate for VEGFR-2 blockade by upregulating other signaling pathways to promote angiogenesis. Common bypass pathways include those mediated by Fibroblast Growth Factor (FGF), Angiopoietin (Ang), and Placental Growth Factor (PlGF).[8][9][10]
-
Recruitment of Pro-Angiogenic Cells: The tumor microenvironment can adapt by recruiting bone marrow-derived cells, such as pro-angiogenic monocytes and myeloid cells, which can secrete a variety of angiogenic factors and stabilize blood vessels.[3][11]
-
Vessel Co-option: Instead of forming new vessels, tumor cells can migrate and grow along existing, normal blood vessels, making them less dependent on VEGF-driven angiogenesis and thus less sensitive to its inhibition.[9]
-
Altered Drug Target: Although less common for this class, mutations in the VEGFR-2 kinase domain could potentially alter drug binding and efficacy. More frequently, resistance is associated with the downregulation of VEGFR-2 expression in endothelial cells.[12][13]
-
Increased Pericyte Coverage: Increased coverage of tumor blood vessels by pericytes can make the vessels more mature and less reliant on continuous VEGF signaling for survival.[11]
Q3: How can I experimentally confirm that my cell line has developed resistance?
A3: The primary method to confirm resistance is to demonstrate a shift in the half-maximal inhibitory concentration (IC50). You can generate a dose-response curve for your parental (sensitive) cell line and compare it to the curve for the suspected resistant line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.[14] This is typically done using a cell viability assay like the MTT or CellTiter-Glo assay.
Q4: What strategies can I employ in my research to overcome this resistance?
A4: Several strategies can be explored to circumvent resistance to VEGFR-2 inhibitors:
-
Combination Therapy: This is a common and effective approach. Consider combining the VEGFR-2 inhibitor with an agent that targets a known bypass pathway. For example, dual inhibition of VEGFR and FGF or VEGFR and c-Met pathways has shown promise in preclinical models.[8][10][15]
-
Targeting Downstream Signaling: Inhibit key nodes in downstream pathways that are common to both VEGFR-2 and the resistance pathways, such as PI3K, AKT, or mTOR.
-
Immunotherapy Combinations: Anti-angiogenic agents can help normalize the tumor vasculature, which may improve the infiltration and efficacy of immune cells like CD8+ T-cells.[6][11] Combining VEGFR-2 inhibitors with immune checkpoint inhibitors is an emerging strategy.
Troubleshooting Experimental Issues
Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistency in IC50 assays is a common issue. Here are several factors to check:
-
Cell Plating Density: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Cell density can affect drug response.[16][17]
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the inhibitor.
-
Incubation Time: Use a consistent drug exposure time across all experiments. A typical duration allows for at least one to two cell divisions.[16]
-
Assay Conditions: Ensure the assay buffer is at room temperature and that all components are properly thawed and mixed before use.[18]
Q2: My western blot shows no decrease in phosphorylated VEGFR-2 (p-VEGFR2) after treatment, even though the inhibitor works in my viability assay. Why?
A2: This discrepancy can arise from several experimental factors:
-
Timing of Lysate Collection: The inhibition of receptor phosphorylation can be a rapid and transient event. You may need to perform a time-course experiment, collecting lysates at earlier time points (e.g., 15 min, 30 min, 1 hr, 4 hr) after drug treatment to capture the peak inhibition.
-
VEGF Stimulation: To robustly measure the inhibition of p-VEGFR2, cells (especially endothelial cells) should be serum-starved and then stimulated with VEGF-A for a short period just before lysis. This ensures the pathway is active and a clear inhibitory effect can be observed.
-
Drug Concentration: Ensure you are using a concentration that is at or above the IC50 value determined from your functional assays.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total and phosphorylated VEGFR-2.
Q3: My in vitro kinase assay shows potent inhibition of VEGFR-2, but the compound is much less effective in my cell-based assays. What explains this?
A3: This is a frequent challenge in drug development, highlighting the difference between a purified biochemical environment and a complex cellular system.
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for efflux pumps (like P-glycoprotein), which actively remove the drug from the cell.[19]
-
Plasma Protein Binding: Components in the cell culture medium, particularly serum, can bind to the inhibitor and reduce its effective concentration.[20] Consider running assays in low-serum or serum-free conditions.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that counteract its intended activity or induce toxicity through other mechanisms.
-
Drug Metabolism: Cells may metabolize the compound into an inactive form.
Data Presentation
Quantitative data should be organized to clearly compare parental and resistant models.
Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) ± SD | Resistance Index (Fold Change) |
| HUVEC (Parental) | This compound | 15.2 ± 2.1 | 1.0 |
| HUVEC-R (Resistant) | This compound | 168.5 ± 15.7 | 11.1 |
This table illustrates how to present data showing a shift in IC50, a key indicator of acquired resistance.[14]
Table 2: Example Gene Expression Changes in Resistant Cells Identified by qPCR
| Gene Target | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| VEGFR2 (KDR) | HUVEC-R | 0.35 |
| FGFR1 | HUVEC-R | 4.5 |
| ANG2 | HUVEC-R | 3.8 |
| VEGFA | HUVEC-R | 1.2 |
This table provides a template for showing the upregulation of alternative angiogenic factors and potential downregulation of the drug target in resistant cells.[12]
Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to an inhibitor.[14]
-
Determine Initial IC50: First, establish the baseline IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a large fraction of cells may die. Allow the surviving cells to recover and repopulate the flask. When the culture reaches 70-80% confluency, passage the cells.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[14]
-
Repeat: Repeat the process of recovery and dose escalation over several weeks to months.
-
Characterization: Periodically freeze down vials of cells at different stages. Once a line is established that can proliferate at a significantly higher drug concentration (e.g., >10-fold the initial IC50), characterize its resistance profile, stability, and underlying mechanisms.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on VEGF-induced receptor activation.
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) and allow them to adhere and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours. This reduces baseline receptor activation.
-
Inhibitor Pre-treatment: Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for 10-15 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification and SDS-PAGE: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration. Denature the proteins in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. Quantify band intensity to determine the ratio of p-VEGFR2 to total VEGFR2.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[3][4][21]
Caption: Key mechanisms driving acquired resistance to anti-angiogenic therapy.[8][9][10]
Caption: Workflow for generating and characterizing drug-resistant cell lines.[14][19][22]
References
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of and strategies for overcoming resistance to anti-vascular endothelial growth factor therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research [ar.iiarjournals.org]
- 13. med.kindai.ac.jp [med.kindai.ac.jp]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibitors: Benchmarking Vegfr-2-IN-12
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comparative analysis of Vegfr-2-IN-12 against other prominent VEGFR-2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Performance Comparison of VEGFR-2 Inhibitors
This compound, a 2-oxoquinoxalinyl-1,2,4-triazole compound, has emerged as a potent inhibitor of VEGFR-2.[1][2][3][4][5] To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-established VEGFR-2 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound (compound 6g) | 37 [1][2][4][5] | Data not widely available |
| Apatinib (Rivoceranib) | 1[6] | c-Ret (13), c-Kit (429), c-Src (530)[6] |
| Axitinib | 0.2[7] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[7] |
| Sorafenib | 90[7] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (59), c-KIT (68)[7] |
| Sunitinib | Not specified for VEGFR-2 alone, inhibits all VEGFRs | PDGFR-ß, KIT, FLT3, CSF1R[3] |
| Lenvatinib | 4 (KDR)[7] | VEGFR1, VEGFR3 (5.2), FGFR1-4, PDGFRα/β, KIT, RET[7] |
| Pazopanib | 30[6] | VEGFR1 (10), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[6] |
| Ramucirumab | 0.8 - 1.0 (mAb targeting extracellular domain) | Specifically targets VEGFR-2 |
Note: IC50 values can vary between different assay conditions and cell lines. The data presented is for comparative purposes.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that are crucial for angiogenesis. This pathway is a primary target for the inhibitors discussed. The diagram below illustrates the key components and interactions within the VEGFR-2 signaling cascade.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Experimental Protocols
The evaluation of VEGFR-2 inhibitors relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro VEGFR-2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Objective: To measure the IC50 value of an inhibitor against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction, excluding the negative control wells.
-
Add a solution of ATP to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on endothelial cells, which are the primary targets of anti-angiogenic therapies.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of an inhibitor on a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like MCF-7).
Materials:
-
HUVECs or other suitable cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human cancer cell line)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of the inhibitor.
Conclusion
This compound demonstrates potent in vitro activity against VEGFR-2, with an IC50 value that is competitive with several established inhibitors. Its efficacy in cellular models, such as the growth inhibition observed in MCF-7 cells, further supports its potential as an anti-cancer agent.[1] However, a comprehensive evaluation of its selectivity profile across a broader range of kinases and further in vivo studies are necessary to fully delineate its therapeutic potential and position it within the existing armamentarium of VEGFR-2 targeted therapies. The experimental protocols outlined provide a framework for the continued investigation and comparison of novel VEGFR-2 inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VEGFR-2 Kinase Inhibitors: A Potent Selective Inhibitor Versus Sunitinib
In the landscape of anti-angiogenic therapies, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone for suppressing tumor growth and metastasis. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a standard of care in various cancers, with VEGFR-2 being one of its primary targets. This guide provides a comparative overview of the efficacy of a potent and selective VEGFR-2 inhibitor against the established drug, Sunitinib, based on available preclinical data.
Quantitative Comparison of Inhibitory Activity and Efficacy
The following table summarizes the key quantitative data for Compound X and Sunitinib, highlighting their potency against VEGFR-2 and their efficacy in preclinical tumor models.
| Parameter | Compound X | Sunitinib | Reference |
| VEGFR-2 IC₅₀ | 0.5 nM | 9 nM | |
| Cellular VEGFR-2 Autophosphorylation IC₅₀ | <3 nM | 6.3 nM | |
| Tumor Growth Inhibition (in vivo) | 60% at 1 mg/kg | 47% at 80 mg/kg | |
| Target Kinases | Highly selective for VEGFR-2 | Multi-targeted (VEGFRs, PDGFRs, c-KIT, etc.) |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors. The following sections detail the typical experimental protocols employed.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) for VEGFR-2 is determined using a biochemical assay. Recombinant human VEGFR-2 kinase domain is incubated with the test compounds (Compound X or Sunitinib) at varying concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC₅₀ value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cellular VEGFR-2 Autophosphorylation Assay
To assess the inhibitor's activity in a cellular context, human umbilical vein endothelial cells (HUVECs) are typically used. The cells are starved and then pre-incubated with different concentrations of the inhibitor before being stimulated with VEGF. The level of VEGFR-2 autophosphorylation is then measured via Western blotting or ELISA using a phospho-specific antibody for VEGFR-2. This assay determines the concentration of the inhibitor required to block VEGF-induced receptor activation within the cell.
In Vivo Tumor Xenograft Model
The in vivo efficacy of the inhibitors is evaluated using tumor xenograft models. In a typical study, human cancer cells (e.g., HT-29 colon cancer cells) are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment groups and dosed orally with either the vehicle control, Compound X, or Sunitinib at specified concentrations and schedules. Tumor volume is measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and a standard experimental workflow for inhibitor evaluation.
Validating Vegfr-2-IN-12 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the cellular target engagement of Vegfr-2-IN-12, a potent VEGFR-2 inhibitor. We present supporting experimental data and detailed protocols for key assays, comparing the performance of this compound with other known VEGFR-2 inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5][6][7][8] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling axes.[5][8] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[3][9][10] Validating that these inhibitors engage their intended target within a cellular context is a crucial step in drug development.
This guide explores three widely used methods to confirm the target engagement of this compound in cells:
-
Western Blotting for VEGFR-2 phosphorylation.
-
Cellular Thermal Shift Assay (CETSA) to measure direct target binding.
-
NanoBRET™ Target Engagement Assay for real-time quantification of drug-target occupancy.
We compare the performance of this compound with two other well-characterized VEGFR-2 inhibitors, Sorafenib and Sunitinib.[2][9][10]
VEGFR-2 Signaling Pathway
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Inhibitor Cross-Reactivity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. The efficacy and safety of small molecule inhibitors targeting VEGFR-2 are intrinsically linked to their selectivity. High selectivity for VEGFR-2 over other kinases is desirable to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of selected VEGFR-2 inhibitors, offering insights into their potential for focused therapeutic intervention. While data for a specific compound designated "Vegfr-2-IN-12" is not publicly available, this guide utilizes data from other well-characterized VEGFR-2 inhibitors to illustrate a comprehensive cross-reactivity comparison.
Kinase Selectivity Profiles
The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for two representative VEGFR-2 inhibitors, Rivoceranib and Motesanib, against VEGFR-2 and a selection of common off-target kinases. This data highlights the varying degrees of selectivity among different inhibitors.
| Kinase Target | Rivoceranib (IC50, nM) | Motesanib (IC50, nM) |
| VEGFR-2 | 16 | 3 |
| VEGFR-1 | - | 2 |
| VEGFR-3 | - | 6 |
| c-Kit | - | 8 |
| PDGFR | - | 84 |
| Ret | - | 59 |
Data sourced from publicly available research.[1][2] Note: A lower IC50 value indicates higher potency.
Rivoceranib demonstrates high potency for VEGFR-2 with an IC50 of 16 nM.[1] Motesanib is a multi-targeted inhibitor with high potency against VEGFR-1, VEGFR-2, VEGFR-3, c-Kit, PDGFR, and Ret.[2] The toxic effects of many VEGFR inhibitors can be attributed to their lack of selectivity due to the high structural similarity among the VEGFR protein family and other tyrosine kinases such as PDGFRs, CSF1R, FLT-3, and c-Kit.[1][3]
Signaling Pathway of VEGFR-2
VEGF binding to VEGFR-2 triggers a cascade of downstream signaling events that are crucial for angiogenesis. Understanding this pathway is essential for appreciating the mechanism of action of VEGFR-2 inhibitors.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and development. A widely used method is the in vitro biochemical kinase inhibition assay.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the typical workflow for assessing the inhibitory activity of a compound against a specific kinase.
Detailed Protocol: Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the recombinant VEGFR-2 kinase, and the kinase substrate.
-
Initiation of Reaction: Add the serially diluted test compound to the wells. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (an indicator of kinase activity) or the remaining ATP.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the measured signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The evaluation of a kinase inhibitor's cross-reactivity profile is paramount for predicting its therapeutic window and potential side effects. While potent inhibition of the primary target, such as VEGFR-2, is essential, high selectivity is a key determinant of a favorable safety profile. The methodologies outlined in this guide provide a framework for the systematic assessment of kinase inhibitor selectivity, enabling researchers and drug developers to make informed decisions in the pursuit of more effective and safer targeted therapies.
References
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Vegfr-2-IN-12 and Axitinib
A definitive head-to-head comparison between Vegfr-2-IN-12 and Axitinib is not possible at this time due to a lack of publicly available scientific data on this compound. Extensive searches for experimental data, biochemical properties, and clinical studies on a compound specifically named "this compound" have not yielded any results.
This guide will therefore focus on providing a comprehensive overview of the well-characterized and clinically approved VEGFR-2 inhibitor, Axitinib. The information presented, including its mechanism of action, quantitative data, and detailed experimental protocols, can serve as a valuable resource for researchers and drug development professionals interested in the evaluation of VEGFR-2 inhibitors.
Axitinib: A Potent VEGFR Inhibitor
Axitinib is a second-generation, potent, and selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By targeting these receptors, Axitinib effectively blocks the signaling pathways responsible for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] It is an approved treatment for advanced renal cell carcinoma (RCC).[2]
Mechanism of Action
Axitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of VEGFRs.[2] This binding inhibits the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling cascades.[2] The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis and tumor growth.
Quantitative Data Summary for Axitinib
The following tables summarize key quantitative data for Axitinib based on available research.
Table 1: Biochemical Activity of Axitinib
| Target | IC₅₀ (nM) | Assay System |
| VEGFR-1 | 0.1 | Porcine Aortic Endothelial Cells |
| VEGFR-2 | 0.2 | Porcine Aortic Endothelial Cells |
| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial Cells |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells |
| c-Kit | 1.7 | Porcine Aortic Endothelial Cells |
Data sourced from multiple studies, including[4][5]. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of Axitinib
| Cell Line | Assay | IC₅₀ (µM) |
| HUVEC (VEGF-stimulated) | Proliferation | Not explicitly stated in provided abstracts |
| A-498 (Renal Carcinoma) | Cell Viability (MTT) | 13.6 (96h) |
| Caki-2 (Renal Carcinoma) | Cell Viability (MTT) | 36 (96h) |
| HK1-LMP1 (Nasopharyngeal Carcinoma) | Growth Inhibition (MTT) | 1.09 |
| C666-1 (Nasopharyngeal Carcinoma) | Growth Inhibition (MTT) | 7.26 |
Data sourced from multiple studies, including[6][7].
Table 3: Pharmacokinetic Properties of Axitinib
| Parameter | Value | Species |
| Bioavailability | 58% | Human |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4.1 hours | Human |
| Plasma Protein Binding | >99% | Human |
| Volume of Distribution (Vd) | 160 L | Human |
| Half-life (t₁/₂) | 2.5 - 6.1 hours | Human |
| Clearance | 38 L/h | Human |
Data sourced from DrugBank and other clinical study summaries.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of inhibitors. Below are representative protocols for assays commonly used to evaluate VEGFR-2 inhibitors.
VEGFR-2 Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Axitinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Detection reagent (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the VEGFR-2 kinase to the wells of a microplate.
-
Add the test compound dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., A-498)
-
Complete cell culture medium
-
Test compound (e.g., Axitinib) dissolved in DMSO
-
VEGF (for stimulated assays)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. For stimulated assays, add VEGF to the media. Include vehicle-only (DMSO) controls.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[7]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cells (e.g., U87 glioblastoma cells)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound (e.g., Axitinib) formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups daily or as per the defined schedule (e.g., oral gavage).[8]
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors.
-
Analyze the tumors for various endpoints, such as weight, and perform histological or immunohistochemical analysis to assess angiogenesis (e.g., by staining for CD31).[8]
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2.7. VEGF and VEGFR-2 determinations [bio-protocol.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-12: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Vegfr-2-IN-12 based on available safety information for similar compounds and standard laboratory chemical waste procedures. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. The manufacturer's SDS is the primary source of information regarding the specific hazards and required safety precautions for this compound.
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This compound, a VEGFR-2 kinase inhibitor, requires careful management to mitigate potential environmental and health risks.
Hazard Profile of Similar VEGFR-2 Inhibitors
Based on the Safety Data Sheets for structurally related VEGFR-2 inhibitors, the following hazards have been identified. This information should be used as a preliminary guide, and the specific SDS for this compound must be consulted for definitive hazard information.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed[1][2] | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2] |
| Very toxic to aquatic life with long lasting effects[1][2] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1][2] |
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Minimization:
-
As a best practice, only prepare the amount of this compound solution required for your immediate experimental needs to minimize waste generation.[3]
3. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with incompatible materials such as strong acids, bases, or strong oxidizing/reducing agents.[1][2] The container should be kept closed except when adding waste.[3][4]
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
4. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] The SAA should be at or near the point of waste generation.[3]
5. Disposal Request:
-
Once the waste container is full or you have completed your experiments, contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][6]
6. Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been properly decontaminated.[7]
-
If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6][7] Consult the specific SDS and your EHS department to determine if this compound is considered an acutely hazardous waste.
-
After proper decontamination, deface the original label and dispose of the container as instructed by your EHS department.[6]
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. TIE-2/VEGFR-2 kinase-IN-2|501693-48-7|MSDS [dcchemicals.com]
- 2. VEGFR-2-IN-6|444731-47-9|MSDS [dcchemicals.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling of Vegfr-2-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Vegfr-2-IN-12, a comprehensive understanding of its safety profile and proper handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for handling potentially hazardous research chemicals. These recommendations are based on guidelines for similar laboratory compounds and are intended to supplement, not replace, a substance-specific SDS. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat (fully buttoned) - Safety Goggles with side shields or a Face Shield - Certified Respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles (when splashes are possible) |
| Waste Disposal | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.
Experimental Protocols: General Recommendations
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Engineering Controls: All work with the powdered form of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. Clear signage indicating the presence of a potentially hazardous substance should be posted.
-
Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with novel research compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
